molecular formula C7H11Cl2N5 B6321548 6-Hydrazino-1H-indazol-3-ylamine dihydrochloride CAS No. 1303968-48-0

6-Hydrazino-1H-indazol-3-ylamine dihydrochloride

Cat. No.: B6321548
CAS No.: 1303968-48-0
M. Wt: 236.10 g/mol
InChI Key: RKOTVBDEVQLPGJ-UHFFFAOYSA-N
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Description

6-Hydrazino-1H-indazol-3-ylamine dihydrochloride is a chemical compound with the molecular formula C7H11Cl2N5. It is an off-white solid and is known for its applications in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydrazino-1H-indazol-3-ylamine dihydrochloride typically involves the reaction of 6-hydrazino-1H-indazole with hydrochloric acid. The reaction conditions often include controlled temperatures and specific pH levels to ensure the purity and yield of the product .

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, where the reaction is scaled up to produce larger quantities. This often requires specialized equipment to maintain the reaction conditions and ensure the safety and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

6-Hydrazino-1H-indazol-3-ylamine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different nitrogen-oxygen compounds, while substitution reactions may produce various halogenated derivatives .

Scientific Research Applications

6-Hydrazino-1H-indazol-3-ylamine dihydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Hydrazino-1H-indazol-3-ylamine dihydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydrazino-1H-indazol-3-ylamine dihydrochloride is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. This makes it a valuable compound for diverse scientific research applications .

Properties

IUPAC Name

6-hydrazinyl-1H-indazol-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5.2ClH/c8-7-5-2-1-4(10-9)3-6(5)11-12-7;;/h1-3,10H,9H2,(H3,8,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKOTVBDEVQLPGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NN)NN=C2N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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